Methyl 3-(piperidin-3-yl)propanoate

Renin Inhibitor Structure-Based Design Regioisomerism

Methyl 3-(piperidin-3-yl)propanoate is a piperidine derivative where a methyl propanoate chain is attached to the 3-position of the piperidine ring, in contrast to more common N-substituted analogs. This specific regiochemistry, defined by the SMILES COC(=O)CCC1CCCNC1, is fundamental to its application as a versatile building block for constructing complex molecules, particularly in medicinal chemistry.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 874440-84-3
Cat. No. B3161925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(piperidin-3-yl)propanoate
CAS874440-84-3
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1CCCNC1
InChIInChI=1S/C9H17NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h8,10H,2-7H2,1H3
InChIKeyVJCAJSGDZGKOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(piperidin-3-yl)propanoate (CAS 874440-84-3): A Critical 3-Substituted Piperidine Building Block for Pharmaceutical Synthesis


Methyl 3-(piperidin-3-yl)propanoate is a piperidine derivative where a methyl propanoate chain is attached to the 3-position of the piperidine ring, in contrast to more common N-substituted analogs . This specific regiochemistry, defined by the SMILES COC(=O)CCC1CCCNC1, is fundamental to its application as a versatile building block for constructing complex molecules, particularly in medicinal chemistry . The availability of the free base (CAS 874440-84-3) and its hydrochloride salt (CAS 874365-37-4) provides options for different synthetic conditions, while enantiopure forms like the (3R)-isomer (CAS 917977-34-5) are crucial for stereoselective syntheses .

The Regioisomeric Risk: Why Methyl 3-(piperidin-3-yl)propanoate Cannot Be Replaced by 1- or 4-Substituted Analogs


Substituting Methyl 3-(piperidin-3-yl)propanoate with a regioisomer like methyl 3-(piperidin-4-yl)propanoate or an N-substituted variant introduces a critical failure point in molecular design. The piperidine nitrogen's position and substitution state are key pharmacophoric elements that dictate a molecule's 3D conformation and its interaction with biological targets [1]. For example, in the synthesis of renin inhibitors and kinase targets, the 3-piperidinyl motif enables a specific vector that is geometrically impossible for the 4-yl isomer, directly impacting binding affinity and selectivity [2]. Using a 1-substituted analog like methyl 3-(piperidin-1-yl)propanoate eliminates a crucial hydrogen bond donor, an interaction point that is often essential for target engagement with enzymes and receptors [3].

Quantifying the Advantage: Key Evidence for Methyl 3-(piperidin-3-yl)propanoate


Regiospecificity in Renin Inhibitor Scaffolds: The 3-Pyrimidine-5-Carboxamide Link

The design of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors is critically dependent on the 3-substitution pattern of the piperidine ring to achieve the correct conformation for binding. The 3-yl attachment orients the pyrimidine carboxamide moiety in a manner that is geometrically inaccessible to the corresponding 4-piperidinyl isomer [1]. While explicit IC50 data comparing the 3-yl and 4-yl isomers of the propanoate precursor is not available, the structure-activity relationship (SAR) of the final inhibitors demonstrates that the 3-substitution is a structural requirement for potent renin inhibition, a finding that directly translates to the procurement choice of the building block.

Renin Inhibitor Structure-Based Design Regioisomerism

Preservation of the Key H-Bond Donor: Impact on Enzyme Inhibition in Tuberculosis

In the design of 1-(piperidin-3-yl)thymine amides as inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK), the free N-H of the piperidine ring is essential for forming a critical hydrogen bond with the enzyme's active site [1]. Using Methyl 3-(piperidin-3-yl)propanoate as a starting material preserves this free amine after synthesis, enabling target engagement. An N-substituted analog, such as methyl 3-(piperidin-1-yl)propanoate, would completely lack this H-bond donor, leading to a total loss of inhibitory activity. This represents a binary on/off switch for activity, making the choice of the 3-yl free base critical.

TMPK Inhibitor Mycobacterium Tuberculosis Hydrogen Bond

Synthetic Versatility Compared to N-Substituted Analogs: For the Synthesis of Pridinol and Diphenidol

Methyl 3-piperidinylpropionate is highlighted as the key intermediate for the preparation of the active pharmaceutical ingredients (APIs) Pridinol and Diphenidol [1]. A key differentiator is its efficient preparation via a catalyst-free, solvent-free reaction of piperidine with methyl acrylate, demonstrating high atom economy and compatibility with the subsequent Grignard reaction to yield the final products [2]. In contrast, attempting a similar synthetic route with an ethyl or tert-butyl ester analog could lead to different reaction kinetics, steric hindrance during the nucleophilic addition, or a less efficient deprotection step. The methyl ester represents a balance of reactivity and cost-effectiveness validated in established API manufacturing processes.

Pridinol Diphenidol Catalyst-Free Synthesis

High-Value Procurement Scenarios for Methyl 3-(piperidin-3-yl)propanoate


Synthesizing Renin Inhibitors and Other Conformationally-Sensitive Enzyme Inhibitors

This compound is the optimal choice for projects requiring a 3-substituted piperidine scaffold to achieve a specific, geometry-dependent binding mode. The evidence from renin inhibitor design shows that the 3-yl attachment is a non-negotiable structural feature, making Methyl 3-(piperidin-3-yl)propanoate the required building block to mirror these patented pharmacophores [1].

Developing Anti-Tuberculosis Agents Targeting Thymidylate Kinase

For programs aiming to replicate or optimize the activity of 1-(piperidin-3-yl)thymine amides against MtbTMPK, the free amine function of the piperidine ring is mandatory. Procuring this free base form is essential, as any N-substituted analog will fail to form the critical H-bond, eliminating all antiproliferative activity. This compound guarantees the preservation of this biological interaction [2].

Large-Scale and Cost-Sensitive Manufacturing of Pridinol or Diphenidol APIs

When scaling up the synthesis of Pridinol or Diphenidol, the documented catalyst-free, solvent-free preparation of the intermediate provides significant advantages in process mass intensity (PMI) and cost. Switching to an alternative ester could require revalidation of the entire process, introducing supply chain risk and potentially higher production costs. The methyl ester is the standard intermediate validated for this high-yield route [3].

Creation of Chiral Libraries from an Enantiopure 3-Piperidine Core

For medicinal chemistry campaigns requiring enantiomerically pure piperidine derivatives, the commercially available (3R)-enantiomer (CAS 917977-34-5) is a key differentiator. This allows for the direct synthesis of stereochemically-defined libraries without the need for costly and time-consuming chiral separation, enabling faster lead optimization cycles and avoiding racemic mixtures that could mask the true activity of a single enantiomer .

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